3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride

CAS No.: 2375269-15-9

Cat. No.: VC5475853

Molecular Formula: C6H9ClN2O3

Molecular Weight: 192.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375269-15-9 |

|---|---|

| Molecular Formula | C6H9ClN2O3 |

| Molecular Weight | 192.6 |

| IUPAC Name | 3-methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H |

| Standard InChI Key | YDTJPZXZQDSRPZ-UHFFFAOYSA-N |

| SMILES | CC1=C(N(C=N1)OC)C(=O)O.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

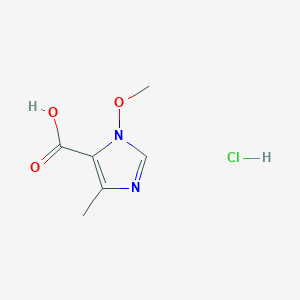

The compound’s structure combines an imidazole ring—a five-membered heterocycle with two nitrogen atoms—with three distinct substituents:

-

A methoxy group (-OCH) at position 3, enhancing electron density and influencing reactivity.

-

A methyl group (-CH) at position 5, contributing to steric effects and lipophilicity.

-

A carboxylic acid (-COOH) at position 4, enabling salt formation (e.g., hydrochloride) for improved solubility.

The hydrochloride salt form () stabilizes the molecule via ionic interactions, as evidenced by its InChIKey YDTJPZXZQDSRPZ-UHFFFAOYSA-N and SMILES CC1=C(N(C=N1)OC)C(=O)O.Cl.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.6 g/mol |

| IUPAC Name | 3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride |

| SMILES | CC1=C(N(C=N1)OC)C(=O)O.Cl |

| Standard InChI | InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H |

| Solubility (Water) | Not fully characterized |

Spectroscopic Data

While nuclear magnetic resonance (NMR) or infrared (IR) spectra for this specific compound are unavailable, analogous imidazole derivatives exhibit predictable signals:

-

NMR: Methyl groups resonate near δ 2.1–2.5 ppm, methoxy protons at δ 3.3–3.8 ppm, and carboxylic acid protons (if un-ionized) at δ 10–12 ppm .

-

NMR: Carboxylic carbons appear at δ 165–175 ppm, imidazole ring carbons at δ 120–150 ppm, and methyl/methoxy carbons at δ 15–60 ppm .

Synthesis and Manufacturing

Synthetic Pathways

Though no explicit protocol for 3-methoxy-5-methylimidazole-4-carboxylic acid hydrochloride exists in public literature, its synthesis likely involves:

-

Imidazole Ring Formation: Cyclization of α-amino ketones or condensation of glyoxal with ammonia and aldehydes.

-

Functionalization:

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

A hypothetical route inspired by related compounds (e.g., methyl 3-methoxy-4-nitrobenzoate ) might involve:

-

Nitration of a methyl benzoate precursor.

-

Methoxylation under basic conditions.

-

Reduction of nitro groups to amines.

-

Cyclization to form the imidazole core.

Process Optimization

The patent CN110352193B highlights the use of N-alkylimidazoles (e.g., N-methylimidazole) to enhance reaction efficiency and purity in similar syntheses . For instance, N-methylimidazole acts as both a base and catalyst, mitigating side reactions and improving yields by stabilizing intermediates .

Pharmacological and Toxicological Considerations

Bioavailability and Metabolism

Future Directions

Research Priorities

-

Synthetic optimization: Develop one-pot methodologies using green solvents (e.g., ethanol/water mixtures).

-

Biological screening: Evaluate antimicrobial efficacy against multidrug-resistant strains (e.g., MRSA, Candida auris).

-

Computational modeling: Predict binding affinities for targets like fungal CYP51 or bacterial penicillin-binding proteins.

Industrial Collaboration

Partnerships with pharmaceutical and agrochemical firms could accelerate scale-up, leveraging technologies like continuous flow chemistry for kilogram-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume